The Ascendant Therapeutic Potential of 1,3-Oxathiolan-5-one Derivatives: A Technical Guide for Drug Discovery Professionals
The Ascendant Therapeutic Potential of 1,3-Oxathiolan-5-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1,3-oxathiolan-5-one core represents a compelling heterocyclic scaffold that has garnered increasing attention within the drug discovery community. Its unique structural and electronic properties have paved the way for the development of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This technical guide serves as an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 1,3-oxathiolan-5-one derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the established and emerging therapeutic applications of these compounds, from their well-documented antimicrobial and anticancer properties to their potential as anti-inflammatory and antiviral agents. This document is designed to be a practical and comprehensive resource, providing not only a thorough scientific overview but also detailed experimental protocols and data-driven analyses to empower your research and development endeavors.
The 1,3-Oxathiolan-5-one Core: A Synthesis-Forward Approach
The synthetic accessibility of the 1,3-oxathiolan-5-one ring system is a key driver of its prominence in medicinal chemistry. The most prevalent and efficient method for its construction is the cyclocondensation reaction between a carbonyl compound (an aldehyde or ketone) and α-mercaptoacetic acid (thioglycolic acid).[1][2] This reaction proceeds through a two-step mechanism involving the initial nucleophilic attack of the thiol group on the carbonyl carbon, followed by an intramolecular cyclization with the elimination of a water molecule.[2]
General Synthesis Protocol
A typical and efficient one-pot synthesis of 2-substituted-1,3-oxathiolan-5-one derivatives is outlined below. This method utilizes dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the cyclization step.[1]
Experimental Protocol: Synthesis of 2-(Substituted-phenyl)-1,3-oxathiolan-5-ones
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 eq.) and α-mercaptoacetic acid (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (TEA) (1.5 eq.) to the mixture and stir at room temperature for 10 minutes.
-
Cyclization: Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq.) in THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 2-substituted-1,3-oxathiolan-5-one derivative.[2]
Caption: General workflow for the synthesis of 1,3-oxathiolan-5-one derivatives.
Antimicrobial Activity: A Promising Frontier in Combating Resistance
Derivatives of 1,3-oxathiolan-5-one have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3]
Mechanism of Action and Structure-Activity Relationship (SAR)
The precise mechanism of antimicrobial action for many 1,3-oxathiolan-5-one derivatives is still under investigation. However, it is hypothesized that the heterocyclic ring system can interact with essential microbial enzymes or disrupt cell membrane integrity.
Structure-activity relationship studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For instance, the nature and position of substituents on the aromatic ring at the 2-position of the oxathiolan-5-one core play a crucial role. Studies have shown that the presence of electron-withdrawing groups on the aromatic ring can enhance antibacterial activity.[2]
Quantitative Antimicrobial Data
The antimicrobial efficacy of synthesized 1,3-oxathiolan-5-one derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC) against various microbial strains.
| Compound ID | Substituent at 2-position | Test Organism | MIC (µg/mL) | Reference |
| 3e | 4-Chlorophenyl | Escherichia coli | 50 | [2] |
| 3h | 4-Nitrophenyl | Staphylococcus aureus | 25 | [2] |
| 3i | 2,4-Dichlorophenyl | Candida albicans | 50 | [2] |
| Ampicillin | (Standard) | E. coli / S. aureus | 100 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The cytotoxic potential of 1,3-oxathiolan-5-one derivatives against various cancer cell lines has been an area of active investigation.[4] These compounds have shown promise as scaffolds for the development of novel anticancer agents.
Mechanism of Action: Induction of Apoptosis
While the exact molecular targets are still being elucidated for many derivatives, a key mechanism of anticancer activity appears to be the induction of apoptosis, or programmed cell death.[5][6] Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a hallmark of many effective chemotherapeutic agents. The activation of caspases, a family of proteases that execute the apoptotic program, is a central event in this process.[7][8]
Caption: Simplified schematic of apoptosis induction by 1,3-oxathiolan-5-one derivatives.
Quantitative Cytotoxicity Data
The in vitro anticancer activity of 1,3-oxathiolan-5-one derivatives is commonly quantified by determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 7 | Hepatocellular Carcinoma (HepG-2) | 8.5 | [4] |
| Compound 9 | Hepatocellular Carcinoma (HepG-2) | 12.3 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3-oxathiolan-5-one derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[11][12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory and Antiviral Potential: Emerging Areas of Investigation
While the antimicrobial and anticancer activities of 1,3-oxathiolan-5-one derivatives are more established, their potential as anti-inflammatory and antiviral agents is an exciting and evolving area of research.
Anti-inflammatory Activity
Inflammation is a complex biological response, and key enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are crucial mediators of this process.[13] The inhibition of these enzymes is a common strategy for the development of anti-inflammatory drugs. While specific studies on 1,3-oxathiolan-5-one derivatives as COX or 5-LOX inhibitors are limited, the structural features of this scaffold suggest its potential for such activity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
A general protocol for a fluorometric COX-2 inhibitor screening assay is as follows:[10]
-
Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid substrate, and a fluorescent probe according to the assay kit manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: The COX-2 enzyme converts arachidonic acid to prostaglandin G2, which then reacts with the probe to generate a fluorescent signal. Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: A decrease in the rate of fluorescence increase indicates inhibition of COX-2 activity. Calculate the IC50 value from the dose-response curve.
Antiviral Activity
The 1,3-oxathiolane ring is a key component of several approved antiviral nucleoside analogs, such as lamivudine and emtricitabine, which are used to treat HIV and HBV infections.[2][9][14] These nucleoside analogs act as chain terminators of viral reverse transcriptase. The exploration of non-nucleoside 1,3-oxathiolan-5-one derivatives as antiviral agents is a less explored but promising avenue. Potential viral targets for such compounds could include enzymes like influenza neuraminidase or hepatitis C virus (HCV) NS5B polymerase.[15]
Experimental Protocol: Influenza Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.[1][9][12]
-
Reagent Preparation: Prepare the influenza neuraminidase enzyme and the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[9]
-
Inhibitor Incubation: Pre-incubate the neuraminidase enzyme with various concentrations of the test compounds in a 96-well plate.
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: The neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: A reduction in fluorescence indicates inhibition of neuraminidase activity. The IC50 value is determined from the dose-response curve.[9]
Future Directions and Concluding Remarks
The 1,3-oxathiolan-5-one scaffold has proven to be a versatile and promising platform for the discovery of new therapeutic agents. While significant progress has been made in understanding its antimicrobial and anticancer activities, further research is warranted in several key areas:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for rational drug design and optimization.
-
Exploration of a Broader Range of Biological Activities: Systematic screening of 1,3-oxathiolan-5-one libraries against a wider panel of biological targets, including specific kinases and proteases, could unveil novel therapeutic applications.[6][16][17][18]
-
In-depth Structure-Activity Relationship Studies: Comprehensive SAR studies are needed to guide the synthesis of more potent and selective derivatives for each identified biological activity.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
-
Journal of Chemical and Pharmaceutical Research. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Kashyap, D. K., Kushwaha, N. D., Gupta, J., Verma, K. K., & Srivastav, M. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. Retrieved from [Link]
-
Sarveswaran, R., Banukie, J. W. A. B. N., & Jayasuriya, W. J. A. B. N. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-143. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Hassanein, E., El-Miligy, M. M. H., & El-Sayed, M. A. A. (2020). Synthesis, characterization and anti-inflammatory activity of some 1, 3, 4 -oxadiazole derivatives. Pharmaceutical and Biosciences Journal, 8(2), 29-36.
- Lee, H. Y., Lee, M. R., Fan, T. M., & Hergenrother, P. J. (2022). PAC-1 synergizes with sunitinib to enhance cell death in pancreatic neuroendocrine tumors.
-
Hamama, W. S., Ibrahim, M. E., Ghaith, E. A., & Zoorob, H. H. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. Synthetic Communications, 47(6), 565-578. Retrieved from [Link]
-
De Clercq, E. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Biochemical Pharmacology, 188, 114542. Retrieved from [Link]
- Lee, S. H., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223.
- De Clercq, E. (2008). Anti-influenza virus agents: Synthesis and mode of action. Medicinal Research Reviews, 28(1), 1-38.
- Viana, G., et al. (2024). Development of Ex-Vivo Anti-inflammatory Assay for screening of activity through PGE2 and LTB4 release inhibition.
- Yong, Y. K., et al. (2016).
- Schirmeister, T., et al. (2011). Synthesis and importance of 1,3-oxathiolan-5-ones. Chemistry-A European Journal, 17(4), 1076-1084.
- Currens, M. J., et al. (1996). Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, Costatolide, and Dihydrocostatolide. Antimicrobial Agents and Chemotherapy, 40(7), 1685-1691.
- Serli, B., et al. (2020). Representative experiments of apoptosis induction on ovarian cancer A2780cis cells treated with some of the best derivatives (1a, 3a, and 4b) and with the cisplatin at different concentrations (IC50 and 2X IC50 values) in comparison with untreated cells (C-). Inorganica Chimica Acta, 502, 119339.
- Jin, Y., & Liu, Z. (2003). Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase). In Hepatitis C Protocols (pp. 365-375). Humana Press.
- Oh, J. W., et al. (2004). Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation. Journal of Biological Chemistry, 279(29), 30548-30555.
- Khanam, R., et al. (2017). Inhibitory Growth Evaluation and Apoptosis Induction in MCF-7 Cancer Cells by New 5-aryl-2-butylthio-1,3,4-oxadiazole Derivatives. Cancer Chemotherapy and Pharmacology, 80(5), 1027-1042.
- Chmura, J., et al. (2020). Enantioselective hydrolysis of 1,3-oxathiolan-5-ones for the production of lamivudine.
- Wibowo, A., et al. (2022). Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. Scientific Reports, 12(1), 1-13.
- Putt, K. S., et al. (2006). Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy.
- Lee, W. G., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 835613.
- Aytac, Z., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. Mini reviews in medicinal chemistry, 19(17), 1412-1423.
- Yong, Y. K., et al. (2016).
- Laboud, Y., et al. (2023). Newly Synthesized Arylazo Derivatives Induce Apoptosis and G2/M Cell Cycle Arrest With Molecular Docking Validation in Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1192-1203.
- Hamama, W. S., Ibrahim, M. E., Ghaith, E. A., & Zoorob, H. H. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation.
-
Journal of Chemical and Pharmaceutical Research. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Retrieved from [Link]
- De Clercq, E. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Biochemical Pharmacology, 188, 114542.
- Ghosh, A. K., & Brindisi, M. (2015). Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. Journal of Medicinal Chemistry, 58(11), 4475-4501.
- Kumar, D., et al. (2021). Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies. ACS Omega, 6(35), 22695-22708.
- Linciano, P., & Cavalli, A. (2020). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Pharmaceuticals, 13(9), 227.
- Rathnayake, A. D., et al. (2021). Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L. Journal of Medicinal Chemistry, 64(21), 16186-16201.
- Chun, K. S., et al. (2009). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. Journal of Biological Chemistry, 284(48), 33171-33181.
- Patil, U. N., & Lamb, D. C. (2005). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Current Medicinal Chemistry, 12(15), 1723-1748.
- Roy, K., et al. (2021).
- Abdel-Wahab, B. F., et al. (2021). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 26(16), 4983.
- Spencer, D. M., et al. (1996). Synthetic activation of caspases: Artificial death switches. Proceedings of the National Academy of Sciences, 93(25), 14469-14474.
- Bian, M., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2138-2159.
- Karpenko, I., et al. (2022). Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity. Molecules, 27(19), 6529.
- Hassanein, E., El-Miligy, M. M. H., & El-Sayed, M. A. A. (2020). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Pharmaceutical and Biosciences Journal, 8(2), 29-36.
- Focher, F., et al. (2001). Nonnucleoside HIV-1 reverse transcriptase inhibitors; part 3. Synthesis and antiviral activity of 5-alkyl-2-[(aryl and alkyloxyl-carbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones. Il Farmaco, 56(5-7), 469-478.
Sources
- 1. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 7. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. store.genprice.com [store.genprice.com]
- 12. youtube.com [youtube.com]
- 13. An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers [jove.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
